N-(2-azidoacetyl)glycine DCHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Gly-Gly-OH (DCHA) is a click chemistry reagent that contains an azide group. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential for use in binding between nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Gly-Gly-OH (DCHA) involves the reaction of glycine derivatives with azidoacetyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N3-Gly-Gly-OH (DCHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N3-Gly-Gly-OH (DCHA) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Cycloaddition: The reaction with alkynes to form triazoles is often catalyzed by copper(I) salts under ambient conditions.
Major Products
Triazoles: Formed from the cycloaddition reaction with alkynes.
Substituted Glycine Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N3-Gly-Gly-OH (DCHA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized materials and polymers
Mechanism of Action
The mechanism of action of N3-Gly-Gly-OH (DCHA) involves the azide group participating in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological and chemical research .
Comparison with Similar Compounds
Similar Compounds
N3-Gly-Gly-OH: The non-DCHA form of the compound.
Azidoacetyl Glycine: Another azide-containing glycine derivative.
Azidoacetyl Alanine: Similar in structure but contains an alanine residue instead of glycine
Uniqueness
N3-Gly-Gly-OH (DCHA) is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the DCHA group enhances its solubility and stability, making it more suitable for industrial applications compared to similar compounds .
Properties
Molecular Formula |
C16H29N5O3 |
---|---|
Molecular Weight |
339.43 g/mol |
IUPAC Name |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
InChI Key |
URKIOVJESPPVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.